![molecular formula C7H10O5S B13196148 Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C7H10O5S and a molecular weight of 206.22 g/mol This compound is characterized by its unique spiro structure, which includes an oxathiane ring fused with a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur atoms, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spiro structures.
Biology: The compound can be used in studies involving enzyme inhibition, as its unique structure may interact with specific biological targets.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The oxathiane ring and carboxylate group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the ring can undergo redox reactions, influencing oxidative stress pathways. These interactions can modulate various biochemical processes, making the compound useful in research focused on enzyme inhibition and redox biology.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide: This compound has a similar spiro structure but includes an additional methyl group, which may alter its reactivity and biological activity.
4-Methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carbonitrile 5,5-dioxide: This compound features a nitrile group instead of a carboxylate, which can significantly change its chemical properties and applications.
Uniqueness
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is unique due to its specific combination of an oxathiane ring and a carboxylate group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable compound in both chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C7H10O5S |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C7H10O5S/c1-11-6(8)5-7(12-5)2-3-13(9,10)4-7/h5H,2-4H2,1H3 |
Clave InChI |
XISKBVBJUVDEAA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(O1)CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


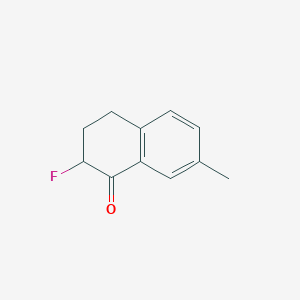


![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
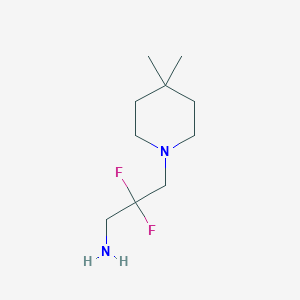


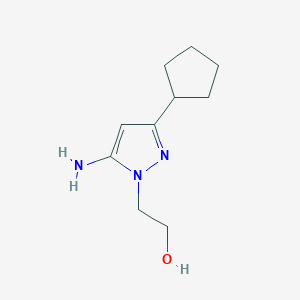
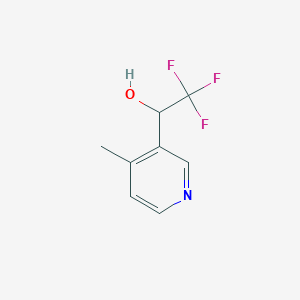
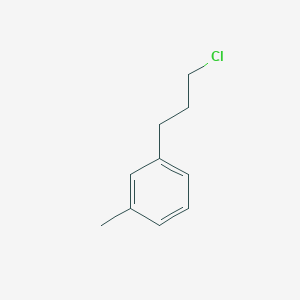
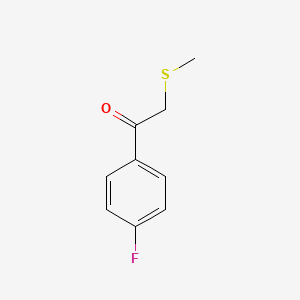

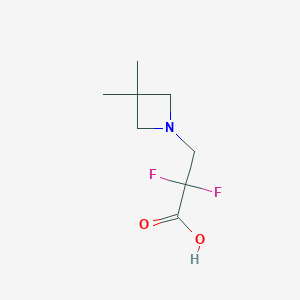
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
